[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid
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Overview
Description
[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid: is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol This compound features a benzoxazole ring fused to a piperidine ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Formation: The piperidine ring is usually formed by the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Coupling Reactions: The benzoxazole and piperidine rings are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods often include continuous flow processes and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to modify the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are commonly employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Functionalized benzoxazole derivatives with various substituents.
Scientific Research Applications
[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of [1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid: can be compared with other similar compounds, such as:
[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]butyric acid:
[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]valeric acid: Features a valeric acid moiety, which may affect its biological activity and solubility.
The uniqueness of This compound lies in its specific combination of the benzoxazole and piperidine rings with the acetic acid group, providing distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-(1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13(18)8-10-4-3-7-16(9-10)14-15-11-5-1-2-6-12(11)19-14/h1-2,5-6,10H,3-4,7-9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIQTMXIRACLBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3O2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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